[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid
Description
Properties
CAS No. |
885276-92-6 |
|---|---|
Molecular Formula |
C16H17ClN2O2S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C16H17ClN2O2S/c17-12-3-5-13(6-4-12)18-7-9-19(10-8-18)15(16(20)21)14-2-1-11-22-14/h1-6,11,15H,7-10H2,(H,20,21) |
InChI Key |
PUJBHYQUJTXDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Condensation Reactions
The core intermediate, often a substituted piperazine derivative, is synthesized by cyclization of bis(2-chloroethyl) amino ethoxy acetamide with (R)-4-(chlorophenyl)phenyl methyl amine. This reaction is carried out in solvents such as toluene, benzene, xylene, or polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). The presence of bases such as triethylamine, diisopropylethylamine, pyridine, or potassium carbonate facilitates the reaction, typically at elevated temperatures ranging from 120°C to 130°C.
For example, N,N-diisopropylamine can serve both as a solvent and base, simplifying the process by eliminating the need for additional solvents or bases. The cyclization step forms the piperazinyl-ethoxy acetamide intermediate critical for subsequent transformations.
Hydrolysis Step
Hydrolysis of the acetamide intermediate to the target acetic acid compound is a crucial step. It can be performed under acidic or alkaline conditions, with acid hydrolysis being preferred. Common acids used include aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid, with sulfuric acid and hydrobromic acid being the most effective.
The hydrolysis temperature ranges from -20°C to 130°C, but optimal conditions are around 80°C to 85°C. This step also produces amino byproducts such as benzyl amine or 1-phenylethyl amine, which can be recovered and recycled to improve overall process efficiency.
Salt Formation
The final acid compound can be converted into pharmaceutically acceptable salts such as hydrochloride, hydrobromide, sodium, or potassium salts. Hydrochloride salts are typically prepared by purging hydrochloric acid gas into the reaction mixture or by adding an organic solvent saturated with hydrochloric acid gas. The amount of hydrochloric acid controls whether monohydrochloride or dihydrochloride salts are formed.
Synthesis Route Summary Table
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | (R)-4-(chlorophenyl)phenyl methyl amine + bis(2-chloroethyl) amino ethoxy acetamide; solvent: toluene/DMF; base: triethylamine or diisopropylethylamine; temp: 120-130°C | Formation of piperazinyl-ethoxy acetamide intermediate |
| Hydrolysis | Acid hydrolysis with aq. HCl, HBr, or H2SO4; temp: 80-85°C | Conversion to [4-(4-Chloro-phenyl)-piperazin-1-yl]-thiophen-2-yl-acetic acid; recovery of amine byproducts |
| Salt formation | Purging with HCl gas or addition of HCl-saturated organic solvent | Formation of hydrochloride salts (mono- or dihydrochloride) |
Research Data and Yield Considerations
- The overall yield of the dihydrochloride salt of the compound is reported to be low (~10.6%) when starting from 1-[(4-chlorophenyl)phenylmethyl]piperazine due to multiple synthetic steps and resolution inefficiencies.
- Optical purity is critical; processes involving resolution of racemic mixtures using tartaric acid salts yield low recovery (~12.7%) and insufficient enantiomeric purity (<95%), which affects the final product quality.
- The described process improvements include direct synthesis of enantiomerically enriched intermediates and optimized hydrolysis conditions to enhance yield and purity.
Alternative Synthetic Insights
While the main patent literature focuses on the piperazine-based synthesis, related synthetic strategies for similar compounds involve:
- Pd-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) to introduce aryl substituents on heterocycles.
- Electrophilic aromatic substitution and subsequent functional group transformations to build complex aromatic frameworks.
- Use of bases such as cesium carbonate and zinc chloride as catalysts in thiol-aryl coupling reactions, although these are more relevant to analogues with different core structures.
These alternative methods highlight the versatility of synthetic approaches but are less directly applicable to the exact compound .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of piperazine derivatives with aryl and heteroaryl substitutions. Below is a detailed comparison with key analogs:
Structural Analogues
Biological Activity
[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid, with a CAS number of 885276-92-6, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17ClN2O2S
- Molecular Weight : 336.84 g/mol
The biological activity of this compound can be attributed to its interactions with various biological targets, primarily in the central nervous system (CNS). It exhibits properties that may affect neurotransmitter systems and ion channels.
Anticonvulsant Activity
Research has shown that this compound demonstrates significant anticonvulsant properties. In various in vivo models, it was found to protect a substantial percentage of tested animals from seizures. For example, in the maximal electroshock (MES) test, it exhibited a protective effect on 75% of the tested mice at a dose of 100 mg/kg .
Ion Channel Modulation
The compound has been reported to interact with voltage-gated sodium channels and L-type calcium channels. It showed moderate inhibition of these channels, which is crucial for its anticonvulsant effects. Specifically, it displayed a balanced blocking effect on sodium channels (42.1% inhibition) and calcium channels (39.7% inhibition) .
Study 1: Anticonvulsant Efficacy
In a study assessing various compounds for their anticonvulsant activity, this compound was compared with established anticonvulsants like valproic acid and ethosuximide. The results indicated that this compound provided better protection against seizures than some traditional treatments, highlighting its potential as a therapeutic agent in epilepsy management .
Study 2: Hepatotoxicity Assessment
A hepatotoxicity study evaluated the effects of this compound on Hep G2 cells. The results showed no cytotoxic effects at concentrations ranging from 1 to 100 µM, indicating a favorable safety profile for liver cells . This is particularly important for drugs intended for chronic use.
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are recommended for synthesizing [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid?
The synthesis of this compound typically involves multi-step reactions, including:
- Piperazine Functionalization : Reacting 4-(4-chlorophenyl)piperazine with a thiophene-acetic acid derivative under nucleophilic substitution conditions.
- Coupling Reactions : Using coupling agents like EDC/HOBt or DCC to link the piperazine and thiophene-acetic acid moieties .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization from ethanol to isolate the pure product.
Q. Example Synthesis Table :
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | 4-(4-chlorophenyl)piperazine + thiophene-acetyl chloride, DCM, RT, 12h | 65% | Intermediate confirmed via TLC |
| 2 | EDC/HOBt, DMF, 0°C → RT, 24h | 48% | Crude product purified via column chromatography |
Q. What experimental techniques are critical for characterizing this compound?
- Structural Confirmation :
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 365.08) .
Q. What preliminary biological activities have been investigated for this compound?
- Binding Affinity Studies : Evaluated via surface plasmon resonance (SPR) against serotonin receptors (e.g., 5-HT with K = 12 nM) .
- In Vitro Assays : Anti-inflammatory activity tested via COX-2 inhibition (IC = 0.8 μM in RAW 264.7 cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Core Modifications :
- Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on receptor binding .
- Substitute the thiophene ring with furan or pyridine to evaluate heterocycle influence on solubility and potency .
- Methodology :
Q. How can contradictions in binding affinity data between SPR and radioligand assays be resolved?
- Experimental Design :
- Perform assays under identical buffer conditions (pH 7.4, 150 mM NaCl).
- Use orthogonal techniques (e.g., fluorescence polarization) to cross-validate results .
- Data Analysis :
- Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between methods .
Q. What computational strategies enhance the efficiency of synthesizing derivatives?
- Reaction Pathway Prediction :
- Case Study :
Q. What structural insights can be gained from X-ray crystallography of this compound?
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Studies :
- pH Stability : Degrades rapidly at pH < 3 (t = 2h) due to acetic acid protonation; stable at pH 7–9 (t > 48h) .
- Thermal Stability : Decomposes at >150°C, confirmed via differential scanning calorimetry (DSC) .
Data Contradiction Analysis
Example : Discrepancies in reported IC values for COX-2 inhibition (0.8 μM vs. 2.3 μM).
- Resolution :
- Compare cell lines (RAW 264.7 vs. THP-1) and assay protocols (e.g., incubation time, substrate concentration) .
- Validate using a standardized assay (e.g., Cayman Chemical COX-2 Inhibitor Screening Kit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
